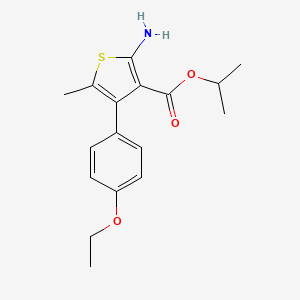

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

描述

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-53-7) is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a 4-ethoxyphenyl group at position 4, and a methyl group at position 4. The isopropyl ester at position 3 enhances its solubility in organic solvents, making it valuable as a pharmaceutical intermediate and in materials science applications .

属性

IUPAC Name |

propan-2-yl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-20-13-8-6-12(7-9-13)14-11(4)22-16(18)15(14)17(19)21-10(2)3/h6-10H,5,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWCAKSBBBAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino group, the ethoxyphenyl group, and the isopropyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

化学反应分析

Types of Reactions

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring.

科学研究应用

Scientific Research Applications

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further biological evaluation.

- Anticancer Activity : Research indicates potential anticancer properties, with ongoing investigations into its mechanism of action against cancer cell lines.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a potential intermediate in the synthesis of novel pharmaceuticals.

- Drug Development : Its unique chemical properties may lead to the development of new therapeutic agents targeting specific biological pathways.

Industry

- Material Science : this compound is investigated for use in developing new materials, including polymers and coatings, due to its stability and reactivity.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion methods. Results indicated significant inhibition zones, suggesting potential use as an antibacterial agent.

-

Anticancer Evaluation :

- In vitro studies conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxic effects on various cancer cell lines. The compound demonstrated promising results with IC50 values indicating effective growth inhibition across multiple types of cancer cells.

作用机制

The mechanism of action of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations

The compound belongs to a family of isopropyl 2-amino-thiophene-3-carboxylates differentiated by substituents on the para-position of the phenyl ring. Key analogs include:

*Deduced from structural analogs; †Assumed based on substituent trends.

Key Observations:

- Electron Effects : The ethoxy group (-OCH2CH3) is electron-donating, increasing electron density on the phenyl ring compared to alkyl substituents (e.g., tert-butyl, isopropyl), which are purely lipophilic .

- Molecular Weight : Bulky substituents like tert-butyl increase molecular weight (331.47 g/mol) compared to smaller groups like ethoxy (333.47 g/mol) .

- Purity : Commercial availability varies, with tert-butyl derivatives achieving ≥98% purity, while ethoxy-substituted analogs are typically offered at 95% .

生物活性

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₇H₂₁NO₃S. Its structure features a thiophene ring, an amino group, and an ethoxy-substituted phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃S |

| Molecular Weight | 317.42 g/mol |

| CAS Number | 905011-51-0 |

| Hazard Classification | Irritant |

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenases. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing excitatory amino acid transporters (EAATs) and potentially affecting neurotransmission.

Anti-inflammatory Effects

Studies have shown that derivatives of thiophene compounds exhibit anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit lipoxygenase enzymes, which are pivotal in the inflammatory response. The selectivity of these compounds for different isoforms of lipoxygenase can influence their therapeutic potential in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of this compound have been suggested through its modulation of glutamate transporters. By enhancing the uptake of glutamate in neuronal cells, it may help mitigate excitotoxicity associated with neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that a related compound significantly inhibited the activity of lipoxygenases with IC50 values indicating potent inhibition compared to standard inhibitors . This suggests that this compound could have similar efficacy.

- Molecular Docking Studies : In silico studies have indicated favorable binding interactions between the compound and target enzymes, suggesting a potential for high affinity and selectivity . These findings support further investigation into its therapeutic applications.

- Comparative Analysis : A comparative study involving various substituted thiophenes revealed that modifications in the phenyl ring significantly affect biological activity. The presence of an ethoxy group was associated with enhanced lipoxygenase inhibition compared to other substituents .

常见问题

Basic Research Questions

Q. What is the standard synthetic route for preparing isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of a ketone (e.g., 4-ethoxyacetophenone) with a cyanoacetate ester (e.g., isopropyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine). The reaction typically proceeds under reflux in ethanol or DMF. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization should include NMR, IR, and mass spectrometry to confirm structure .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Methodological Answer : Solubility can be assessed experimentally by preparing saturated solutions in solvents (e.g., DMSO, ethanol, chloroform) and measuring concentration via UV-Vis spectroscopy at λmax. Stability studies should involve storing solutions under varied conditions (e.g., 4°C, room temperature, light exposure) and analyzing degradation via HPLC over time. Solid-state stability can be tested using thermogravimetric analysis (TGA) .

Q. What computational tools are used to predict physicochemical properties of this compound?

- Methodological Answer : Tools like ChemAxon or Molinspiration calculate properties such as logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, the XLogP3 value (estimated ~4.2) and TPSA (~90 Ų) can guide decisions on solubility and membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, temperature, catalyst concentration). For instance, replacing ethanol with DMF may enhance cyclization efficiency. Monitor reaction progress via TLC and optimize sulfur stoichiometry (typically 1.2–1.5 equivalents) to minimize byproducts like disulfide adducts .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., amino-thiophene ↔ imino-thiophene) or rotameric equilibria. Use variable-temperature NMR to identify dynamic processes. For example, cooling to −40°C can "freeze" rotamers, simplifying splitting patterns. Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian) .

Q. How can mechanistic studies elucidate the role of the 4-ethoxyphenyl group in biological activity?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and compare bioactivity in assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) can model interactions between the ethoxyphenyl moiety and target proteins, guiding structure-activity relationship (SAR) studies .

Q. What advanced techniques validate the compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while elemental analysis (C, H, N) ensures stoichiometric purity (>95%). For chiral centers (if present), use chiral HPLC or circular dichroism (CD). X-ray crystallography (as in ) provides definitive structural confirmation .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies between experimental and computational logP values?

- Methodological Answer : Experimental logP (via shake-flask method) may differ from computational predictions due to solvent-specific interactions. Validate using reversed-phase HPLC (RP-HPLC) with a C18 column and a logP calibration curve. Adjust computational models by incorporating solvent-accessible surface area (SASA) parameters .

Q. What steps mitigate byproduct formation during the Gewald reaction?

- Methodological Answer : Common byproducts include polysubstituted thiophenes or oxidized species. Introduce a scavenger (e.g., activated charcoal) during reflux. Use inert atmospheres (N2/Ar) to prevent oxidation. Monitor reaction progress in real-time via in situ IR to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。